Cas no 80992-93-4 ((E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one)

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one structure
80992-93-4 structure
Nome del prodotto:(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one
Numero CAS:80992-93-4
MF:C11H9F3O
MW:214.183773756027
MDL:MFCD00052848
CID:725957
PubChem ID:5708853

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Buten-2-one,4-[4-(trifluoromethyl)phenyl]-
    • (Z)-4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
    • 1-[4-(TRIFLUOROMETHYL)PHENYL]BUT-1-EN-3-ONE
    • (3Z)-4-[4-(Trifluoromethyl)phenyl]-3-buten-2-one
    • 1-[4-(Trifluoromethyl)phenyl]-1-buten-3-one
    • 4-[4-(Trifluoromethyl)phenyl]-3-buten-2-one
    • 4-[4-(trifluoromethyl)phenyl]but-3-en-2-one
    • 4-trifluoromethylbenzalacetone
    • 4-trifluoromethylbenzylidene-acetone
    • p-Trifluoromethylbenzalacetone
    • Z)-4(4-Trifluoromethylphenyl)-but-3-en-2-one
    • 4-[4-(Trifluoromethyl)phenyl]-3-buten-2-one (ACI)
    • PS-6438
    • D76311
    • (E)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one
    • (3E)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one
    • 80992-93-4
    • CHEMBL74630
    • DTXSID70876673
    • 3-Buten-2-one,4-(4-CF3-phenyl)-
    • (E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one
    • 115665-92-4
    • 3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E)-
    • 3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-
    • 4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
    • (E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-one
    • SCHEMBL1405020
    • MFCD00052848
    • AKOS025310002
    • (E)-4-(4-trifluoromethylphenyl)but-3-en-2-one
    • CS-0142131
    • EN300-7411432
    • Z2315587077
    • AKOS009159474
    • (3E)-4-[4-(trifluoromethyl)phenyl]-3-buten-2-one
    • MDL: MFCD00052848
    • Inchi: 1S/C11H9F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h2-7H,1H3
    • Chiave InChI: PHVQEHOBDSECPV-UHFFFAOYSA-N
    • Sorrisi: O=C(C)C=CC1C=CC(C(F)(F)F)=CC=1

Proprietà calcolate

  • Massa esatta: 214.06100
  • Massa monoisotopica: 214.061
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 247
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 17.1
  • Conta Tautomer: 2
  • XLogP3: 3

Proprietà sperimentali

  • Colore/forma: Incerto
  • Densità: 1.206
  • Punto di ebollizione: 263 ºC
  • Punto di infiammabilità: 120 ºC
  • Indice di rifrazione: 1.495
  • PSA: 17.07000
  • LogP: 3.30760
  • Solubilità: Non determinato

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Informazioni sulla sicurezza

  • Dichiarazione di pericolo: Irritant
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26; S36/37/39
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Dati doganali

  • CODICE SA:2914700090
  • Dati doganali:

    Codice doganale cinese:

    2914700090

    Panoramica:

    2914700090 alogenazione di altri chetoni e chinoni\derivati solfonati(compresi i derivati nitrati e nitrosativi). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

    Riassunto:

    SA: 2914700090 derivati alogenati, solfonati, nitrati o nitrosi di chetoni e chinoni, anche con altre funzioni di ossigeno Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna IVA:17,0% Tariffa MFN:5,5% Tariffa generale:30,0%

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212771-1g
4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
80992-93-4 98%
1g
¥453.00 2024-07-28
TRC
T900108-100mg
(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one
80992-93-4
100mg
$ 80.00 2022-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212771-100mg
4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
80992-93-4 98%
100mg
¥97.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212771-250mg
4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
80992-93-4 98%
250mg
¥156.00 2024-07-28
eNovation Chemicals LLC
Y1238043-10g
3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-
80992-93-4 98%
10g
$350 2023-05-17
Alichem
A019108187-5g
4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
80992-93-4 95%
5g
$487.92 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
003755-250mg
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one
80992-93-4
250mg
389.0CNY 2021-07-10
Apollo Scientific
PC1921-5g
4-[4-(Trifluoromethyl)phenyl]but-3-en-2-one
80992-93-4 97%
5g
£213.00 2023-04-19
Key Organics Ltd
PS-6438-5MG
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one
80992-93-4 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
PS-6438-100MG
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one
80992-93-4 >90%
100mg
£146.00 2025-02-09

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  rt; 12 h, rt
Riferimento
Cyclohexane 1,3-diones and their inhibition of mutant SOD1-dependent protein aggregation and toxicity in PC12 cells
Zhang, Wei; et al, Bioorganic & Medicinal Chemistry, 2012, 20(2), 1029-1045

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Palladium trifluoroacetate ,  4,5-Diazafluoren-9-one Solvents: Dimethyl sulfoxide ;  48 h, 1 atm, 100 °C
Riferimento
Direct aerobic α,β-dehydrogenation of aldehydes and ketones with a Pd(TFA)2/4,5-diazafluorenone catalyst
Diao, Tianning; et al, Chemical Science, 2012, 3(3), 887-891

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  16 h, rt
2.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
Riferimento
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: L-Lysine Solvents: 4-Cyanobenzaldehyde ;  20 h, 50 °C
Riferimento
The effect of the distance between acidic site and basic site immobilized on mesoporous solid on the activity in catalyzing aldol condensation
Yu, Xiaofang; et al, Journal of Solid State Chemistry, 2011, 184(2), 289-295

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Triacylglycerol lipase Solvents: Glycerol ,  Choline chloride ,  Water ;  24 h, 60 °C
Riferimento
Application of Deep Eutectic Solvents in Promiscuous Lipase-Catalysed Aldol Reactions
Gonzalez-Martinez, Daniel; et al, European Journal of Organic Chemistry, 2016, 2016(8), 1513-1519

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Trifluoroacetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  Water ;  8 h, 70 °C
Riferimento
Wacker-Type Oxidation and Dehydrogenation of Terminal Olefins Using Molecular Oxygen as the Sole Oxidant without Adding Ligand
Wang, Yu-Fei; et al, Organic Letters, 2014, 16(6), 1610-1613

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
Riferimento
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
Riferimento
Synthesis and neuroprotective evaluation of (E)-3,4-dihydroxystyryl p-substituted-phenethyl ketone derivatives against inflammatory and oxidative injury
Cheng, Can; et al, Medicinal Chemistry Research, 2016, 25(8), 1678-1685

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  40 min, 0 °C; 4 h, 2 - 10 °C
2.1 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  16 h, rt
3.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
Riferimento
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  40 min, 0 °C; 4 h, 2 - 10 °C
1.2 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  16 h, rt
2.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
Riferimento
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Calcium carbonate Catalysts: Palladium diacetate Solvents: Methanol ;  10 - 30 min, rt
Riferimento
RhIII-Catalyzed Synthesis of Highly Substituted 2-Pyridones using Fluorinated Diazomalonate
Das, Debapratim; et al, Chemistry - An Asian Journal, 2020, 15(3), 360-364

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  Water ;  8 h, 70 °C
Riferimento
Wacker-Type Oxidation and Dehydrogenation of Terminal Olefins Using Molecular Oxygen as the Sole Oxidant without Adding Ligand
Wang, Yu-Fei; et al, Organic Letters, 2014, 16(6), 1610-1613

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Tetrafluoroboric acid Solvents: Water ;  rt → 0 °C; 0 °C; 1 h, 0 °C
2.1 Reagents: Calcium carbonate Catalysts: Palladium diacetate Solvents: Methanol ;  10 - 30 min, rt
Riferimento
RhIII-Catalyzed Synthesis of Highly Substituted 2-Pyridones using Fluorinated Diazomalonate
Das, Debapratim; et al, Chemistry - An Asian Journal, 2020, 15(3), 360-364

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Catalysts: (αS,11bR)-3,5-Dihydro-α-phenyl-4H-dinaphth[2,1-c:1′,2′-e]azepine-4-ethanamine ;  32 - 41 h, rt
Riferimento
Facile preparation of optically pure diamines and their applications in asymmetric aldol reactions
Liu, Quan-Zhong; et al, Tetrahedron Letters, 2008, 49(52), 7434-7437

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Raw materials

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:80992-93-4)(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one
A840016
Purezza:99%/99%
Quantità:5g/10g
Prezzo ($):232.0/333.0